Locustatachykinin IV

Description

Properties

CAS No. |

132309-71-8 |

|---|---|

Molecular Formula |

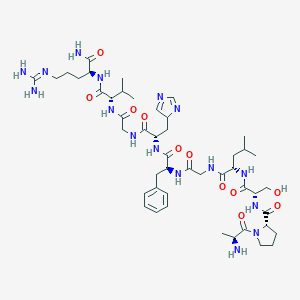

C47H74N16O11 |

Molecular Weight |

1039.2 g/mol |

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-[[2-[[(2S)-1-[[(2S)-1-amino-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-2-oxoethyl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-1-[(2S)-2-aminopropanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C47H74N16O11/c1-25(2)17-31(59-43(71)34(23-64)61-44(72)35-14-10-16-63(35)46(74)27(5)48)40(68)54-21-36(65)57-32(18-28-11-7-6-8-12-28)42(70)60-33(19-29-20-52-24-56-29)41(69)55-22-37(66)62-38(26(3)4)45(73)58-30(39(49)67)13-9-15-53-47(50)51/h6-8,11-12,20,24-27,29-35,38,64H,9-10,13-19,21-23,48H2,1-5H3,(H2,49,67)(H,54,68)(H,55,69)(H,57,65)(H,58,73)(H,59,71)(H,60,70)(H,61,72)(H,62,66)(H4,50,51,53)/t27-,29?,30-,31-,32-,33-,34-,35-,38-/m0/s1 |

InChI Key |

NZZLXJYZUFBAJC-PDBVKYENSA-N |

SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

Isomeric SMILES |

C[C@@H](C(=O)N1CCC[C@H]1C(=O)N[C@@H](CO)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N[C@@H](CC3C=NC=N3)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N)N |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC2C=NC=N2)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(CCCN=C(N)N)C(=O)N)NC(=O)C(CO)NC(=O)C3CCCN3C(=O)C(C)N |

sequence |

APSLGFXGVR |

Synonyms |

Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 locustatachykinin IV protein, insect locustatachykinin IV protein, Locusta migratoria Lom-TK IV protein, Locusta migratoria LomTK-IV protein, Locusta migratoria Tachykinin I (Locusta migratoria), 1-L-alanine-3a-endo-L-leucine-6-L-histidine- |

Origin of Product |

United States |

Scientific Research Applications

Lom-TK IV is known for its myotropic effects, stimulating visceral muscle contractions in locusts. It has been shown to induce contractions in the oviduct and foregut of Locusta migratoria and the hindgut of Leucophaea maderae . The primary structure of Lom-TK IV is characterized as an amidated decapeptide: Ala-Pro-Ser-Leu-Gly-Phe-His-Gly-Val-Arg-NH2 . This structural similarity to vertebrate tachykinins suggests evolutionary conservation and functional parallels, particularly in muscle regulation and neuropeptide signaling pathways.

Neuroanatomical Studies

Research utilizing Lom-TK IV has provided insights into the development and structural organization of neuropeptidergic neurons in insects. For instance, studies on locustatachykinin-immunoreactive (LomTK-IR) interneurons have revealed their persistence from embryonic stages through adulthood, indicating their crucial role in the central complex of the insect brain . These findings underscore the importance of Lom-TK IV in understanding insect neuroanatomy and neurodevelopment.

Immune Modulation

Recent studies have indicated that tachykinin-related peptides, including Lom-TK IV, may modulate immune responses in insects. For example, transcriptomic analyses have shown that certain tachykinins can alter the expression of immune-related genes in Tenebrio molitor, suggesting a role in enhancing immune function or modulating stress responses . The potential for Lom-TK IV to influence immune pathways opens avenues for research into pest management and insect physiology.

Pharmacological Research

The pharmacological properties of Lom-TK IV are being explored for their therapeutic potential. Given its similarities to vertebrate tachykinins, which are implicated in various physiological processes such as pain modulation, inflammation, and gut function , Lom-TK IV could serve as a model for developing new drugs targeting tachykinin receptors. This research direction holds promise for addressing conditions related to dysregulation of tachykinin signaling.

Comparative Studies with Vertebrates

Studies comparing insect tachykinins with their vertebrate counterparts have highlighted the evolutionary significance of these peptides. The sequence homology between Lom-TK IV and vertebrate tachykinins (up to 40% similarity with fish and amphibians) suggests that insights gained from insect models can inform our understanding of tachykinin functions across species . Such comparative studies can enhance our knowledge of neuropeptide evolution and function.

Case Study 1: Myotropic Effects

A comprehensive investigation into the myotropic activity of Lom-TK IV demonstrated its ability to stimulate gut contractions in locusts. This study utilized isolated gut preparations to measure contraction frequency and amplitude in response to varying concentrations of Lom-TK IV, establishing a dose-response relationship that is critical for understanding its physiological roles .

Case Study 2: Immune Response Modulation

In a study examining immune gene expression in Tenebrio molitor, treatment with a tachykinin-related peptide similar to Lom-TK IV resulted in significant changes in immune gene expression profiles. The analysis revealed alterations in genes associated with cellular immunity and apoptosis, suggesting that Lom-TK IV may play a role in modulating stress responses within insect immune systems .

| Application Area | Details |

|---|---|

| Biological Activity | Induces visceral muscle contractions; structural similarity to vertebrate TKs |

| Neuroanatomical Studies | Insights into neuropeptidergic neuron development; persistence through life stages |

| Immune Modulation | Alters immune gene expression; potential role in stress response modulation |

| Pharmacological Research | Potential therapeutic applications targeting tachykinin receptors |

| Comparative Studies | Evolutionary insights from insect models applicable to vertebrates |

Comparison with Similar Compounds

Structural Homology and Divergence

The four LomTK isoforms (I-IV) share significant sequence similarity, particularly in their C-terminal regions. For instance, LomTK I (GPSGFYGVRamide) and LomTK IV diverge in specific residues within the N-terminal domain, which may modulate receptor specificity or metabolic stability. Antiserum raised against LomTK I cross-reacts with LomTK II-IV, confirming their structural overlap . However, subtle differences in primary structure, such as substitutions in the N-terminal region, likely account for functional distinctions (Table 1).

Table 1: Primary Sequence Comparison of Locustatachykinins

| Isoform | Amino Acid Sequence | Key Structural Features |

|---|---|---|

| LomTK I | GPSGFYGVRamide | Canonical C-terminal motif |

| LomTK II | APSGFLGVRamide | N-terminal alanine substitution |

| LomTK III | SPSGFYGVRamide | Serine substitution at N-term |

| LomTK IV | VPSGFYGVRamide | Valine substitution at N-term |

Note: Sequences inferred from cross-reactivity studies and homology to vertebrate tachykinins .

Functional Differentiation

While all LomTKs exhibit myotropic activity, their potency and tissue-specific effects vary. For example:

- LomTK I and II : Show high affinity for hindgut receptors, enhancing peristaltic contractions in Locusta migratoria .

- LomTK III and IV : Display broader activity in the central nervous system, modulating neuronal excitability and possibly stress responses .

These functional disparities may arise from sequence variations affecting receptor interactions or enzymatic degradation rates.

Comparison with Vertebrate Tachykinins

Structural Conservation

Vertebrate tachykinins (e.g., Substance P, Neurokinin A) share the C-terminal FXGLMamide motif, differing from insect FXGXRamide. Despite this divergence, both families activate G-protein-coupled receptors (GPCRs) to regulate similar physiological processes, such as smooth muscle contraction and nociception .

Table 2: Cross-Species Tachykinin Comparison

| Feature | Insect LomTK IV | Vertebrate Substance P |

|---|---|---|

| C-terminal motif | FXGXRamide | FXGLMamide |

| Receptor targets | LomTK receptors | NK1, NK2, NK3 receptors |

| Primary function | Visceral muscle control | Pain signaling, inflammation |

Evolutionary Implications

The structural conservation of tachykinins across phyla underscores their evolutionary significance in regulating basic physiological functions. However, the divergence in C-terminal residues highlights adaptation to species-specific receptor systems .

Comparative Analysis with Other Insect Neuropeptides

Leucokinins vs. LomTKs

Leucokinins, another insect neuropeptide family, regulate diuresis and ion transport but lack the FXGXRamide motif. Unlike LomTKs, leucokinins feature a conserved C-terminal FXXWamide sequence, targeting distinct receptors in Malpighian tubules .

Functional Overlap and Distinction

While both families modulate visceral muscle activity, LomTKs primarily influence hindgut contractions, whereas leucokinins regulate excretory processes. This functional specialization correlates with their structural divergence and receptor specificity.

Preparation Methods

Tissue Extraction and Preliminary Purification

The initial isolation of Lom-TK IV involved dissecting 9,000 brain-corpora cardiaca complexes from adult Locusta migratoria. Tissues were homogenized in a cold acidic solvent (e.g., 0.1% trifluoroacetic acid, TFA) to inhibit protease activity, followed by centrifugation to remove insoluble debris. The supernatant underwent ultrafiltration using membranes with a 10 kDa cutoff to eliminate larger proteins, retaining low-molecular-weight peptides.

Multistep High-Performance Liquid Chromatography (HPLC)

Crude extracts were subjected to sequential HPLC purifications across four distinct columns to isolate Lom-TK IV (Table 1):

Table 1: HPLC Conditions for Lom-TK IV Purification

| Column Type | Solvent A | Solvent B | Gradient Profile | Flow Rate | Detection Wavelength |

|---|---|---|---|---|---|

| Waters μ-Bondapak Phenyl | 0.1% TFA in H₂O | 50% CH₃CN in 0.1% TFA | 0–100% B over 120 min | 1.5 mL/min | 214 nm |

| Supelcosil LC-1 | 0.1% TFA in H₂O | 50% CH₃CN in 0.1% TFA | 0–100% B over 80 min | 1.5 mL/min | 214 nm |

| Supelcosil LC-8 | 0.1% TFA in H₂O | 50% CH₃CN in 0.1% TFA | 0–100% B over 120 min | 1.5 mL/min | 214 nm |

| Waters Protein Pak 125 | 95% CH₃CN + 0.01% TFA | 0.01% TFA in H₂O | 0–100% B over 80 min | 1.5 mL/min | 214 nm |

Fractions eluting at 72–74 min from the μ-Bondapak Phenyl column exhibited myoinhibitory activity on Leucophaea maderae hindgut and Locusta oviduct preparations. Subsequent purifications on LC-1 and LC-8 columns resolved overlapping peaks, with final isolation achieved via size-exclusion chromatography on Protein Pak 125.

Solid-Phase Synthesis of this compound

Fmoc-Based Solid-Phase Peptide Synthesis (SPPS)

Lom-TK IV was synthesized using Fmoc (9-fluorenylmethoxycarbonyl) chemistry on a continuous-flow peptide synthesizer (e.g., Biolynx 4170). Key steps included:

-

Resin Selection : An ultrasyn C solid support with a mild acid-labile handle was used to yield the C-terminal amide.

-

Amino Acid Coupling : Fmoc-protected amino acids with side-chain protecting groups (e.g., Arg(Mtr), Thr(tBu)) were activated with HBTU (O-benzotriazole-N,N,N',N'-tetramethyl-uronium-hexafluoro-phosphate) and coupled in dimethylformamide (DMF).

-

Deprotection : Fmoc groups were removed with 20% piperidine in DMF.

Cleavage and Side-Chain Deprotection

Post-synthesis, the peptide-resin was treated with 95% TFA containing 5% anisole as a scavenger to simultaneously cleave the peptide and remove side-chain protecting groups. The crude peptide was precipitated in cold diethyl ether, centrifuged, and lyophilized.

Purification and Analytical Validation

Reverse-Phase HPLC

Synthetic Lom-TK IV was prepurified using Sep-pak C₁₈ cartridges, followed by analytical HPLC on a SuperPac S column (0.4 × 25 cm) with a 0.1% TFA/CH₃CN gradient. The synthetic peptide co-eluted with native Lom-TK IV across all four HPLC columns used in isolation (Table 1), confirming identical retention profiles.

Amino Acid Analysis and Sequencing

Amino acid composition was verified via dimethylaminoazobenzene sulfonyl chloride (DABS) pre-column derivatization after hydrolysis (6N HCl, 120°C, 18 h). Edman degradation on a pulsed-liquid sequencer confirmed the primary structure, with phenylthiohydantoin (PTH) derivatives analyzed by online HPLC.

Table 2: Amino Acid Composition of Synthetic Lom-TK IV

| Amino Acid | Theoretical Quantity | Observed Quantity |

|---|---|---|

| Ala | 2 | 1.9 ± 0.1 |

| Pro | 1 | 1.0 ± 0.05 |

| Ser | 1 | 0.95 ± 0.1 |

| Leu | 1 | 1.1 ± 0.1 |

| Gly | 3 | 2.8 ± 0.2 |

| Phe | 1 | 0.9 ± 0.1 |

| His | 1 | 1.0 ± 0.05 |

| Val | 1 | 1.1 ± 0.1 |

| Arg | 1 | 0.95 ± 0.1 |

Biological Activity Confirmation

Synthetic Lom-TK IV evoked dose-dependent contractions in Locusta oviduct and Leucophaea hindgut bioassays, with threshold concentrations of 10⁻¹⁰ M. This activity mirrored native peptide behavior, validating the synthesis protocol.

Comparative Analysis of Isolation vs. Synthesis

Yield Comparison :

Purity :

-

Natural extracts required four HPLC steps to achieve >95% purity.

-

Synthetic peptides attained >98% purity after two HPLC steps.

Challenges and Optimizations

Q & A

Q. How is Locustatachykinin IV identified and structurally characterized in invertebrate models?

this compound is typically identified via mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy in neural tissue extracts. Structural characterization involves comparing MS fragmentation patterns with synthetic standards and validating through receptor-binding assays. For example, studies on Locusta migratoria confirmed its conserved C-terminal amidation (FXGLM-NH₂), critical for neuropeptide activity .

Q. What experimental models are used to study the physiological role of Locustatachykinkin IV?

Common models include insect central nervous system (CNS) preparations, such as in vitro electrophysiological recordings of dorsal unpaired median (DUM) neurons. Researchers often combine RNA interference (RNAi) to knock down tachykinin receptors and measure downstream effects on feeding behavior or locomotion. These methods are validated against control groups using immunohistochemistry to track peptide distribution .

Q. How do researchers ensure specificity in detecting this compound amid homologous peptides?

Specificity is achieved through high-performance liquid chromatography (HPLC) purification coupled with enzyme-linked immunosorbent assays (ELISAs) using antibodies raised against the peptide’s unique C-terminal sequence. Cross-reactivity is minimized by pre-adsorbing antibodies with structurally similar peptides (e.g., Locustatachykinin I-III) .

Advanced Research Questions

Q. What methodological challenges arise when studying this compound’s receptor interactions, and how are they resolved?

A key challenge is the transient nature of neuropeptide-receptor binding. Researchers employ fluorescence resonance energy transfer (FRET) with tagged receptors and peptides to visualize real-time interactions. For quantitative analysis, surface plasmon resonance (SPR) provides kinetic data (e.g., association/dissociation rates). Contradictions in binding affinity data often stem from differences in assay pH or ionic strength, requiring rigorous standardization .

Q. How can conflicting results about this compound’s role in appetite regulation be reconciled?

Discrepancies arise from interspecies variability (e.g., locusts vs. fruit flies) and experimental design differences. Meta-analyses of RNA-seq datasets from multiple species can identify conserved pathways. For example, while this compound stimulates feeding in Schistocerca gregaria, its homolog in Drosophila suppresses appetite. Comparative studies must account for phylogenetic divergence and receptor isoform expression .

Q. What statistical approaches are recommended for analyzing dose-response data in this compound studies?

Non-linear regression models (e.g., four-parameter logistic curves) are used to calculate EC₅₀ values. Researchers must report confidence intervals and use ANOVA with post-hoc tests (e.g., Tukey’s HSD) for multi-group comparisons. Outliers in dose-response data should be evaluated using Grubbs’ test to avoid skewing results .

Q. How should researchers design experiments to distinguish this compound’s direct vs. indirect effects on neuronal activity?

A split-plot experimental design is recommended:

- Direct effects : Apply this compound to isolated neurons with blocked synaptic transmission (e.g., using low-Ca²⁺ saline).

- Indirect effects : Measure secondary messenger activation (e.g., cAMP/PKA pathways) via Förster probes. Contradictions often arise from incomplete synaptic blockade; thus, validation with tetrodotoxin (TTX) is critical .

Methodological Best Practices

Q. What protocols ensure reproducibility in this compound synthesis and purification?

Q. How to systematically review literature on this compound’s evolutionary conservation?

Use PRISMA guidelines:

- Databases : PubMed, Scopus, Web of Science (keywords: "this compound" AND "evolution").

- Inclusion criteria : Studies with phylogenetic analysis or cross-species functional assays.

- Risk of bias : Exclude studies without negative controls or peer-reviewed validation. Tools like MEGA-X for sequence alignment and TreePL for divergence time estimation are critical .

Data Presentation Standards

Q. What are the requirements for publishing raw electrophysiological data on this compound?

Raw traces must be deposited in repositories like Dryad or Zenodo. Figures should include:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.